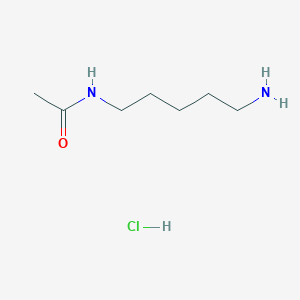

N-(5-Aminopentyl)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(5-aminopentyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRVIMPWXPUYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monoacetylcadaverine endogenous metabolite function in mammals

An In-Depth Technical Guide to the Endogenous Metabolite Monoacetylcadaverine in Mammals

Abstract

Monoacetylcadaverine, a mono-acetylated derivative of the biogenic diamine cadaverine, is an endogenous metabolite found in mammals. While its precursor, cadaverine, is a product of lysine decarboxylation with established links to cellular processes and microbial metabolism, the specific functions of monoacetylcadaverine remain largely enigmatic. Historically viewed as a simple catabolic byproduct destined for excretion, emerging evidence from metabolomic studies suggests its levels can be altered in pathological states, hinting at a more complex role. This technical guide provides a comprehensive overview of the current state of knowledge on monoacetylcadaverine for researchers, scientists, and drug development professionals. It delves into its biochemical origins, explores its putative functions, details robust analytical methodologies for its quantification, and candidly addresses the critical knowledge gaps that present opportunities for future research.

Introduction: Placing Monoacetylcadaverine in the Polyamine Landscape

The polyamines—a family of aliphatic polycations including putrescine, spermidine, and spermine—are essential for a multitude of cellular functions, from cell growth and proliferation to the regulation of gene expression.[1] The metabolism of these molecules is tightly controlled through a network of biosynthetic, catabolic, and transport pathways. Acetylation is a key regulatory mechanism within this network, primarily catalyzed by spermidine/spermine N¹-acetyltransferase (SSAT1), which adds an acetyl group to spermidine and spermine. This modification neutralizes their positive charge, marking them for either export from the cell or further degradation.[1]

Monoacetylcadaverine (N-acetyl-1,5-diaminopentane) is structurally related to these better-understood acetylated polyamines. It is derived from cadaverine (1,5-diaminopentane), which itself is formed via the decarboxylation of the amino acid lysine. While often associated with bacterial metabolism and tissue decomposition, cadaverine is also an endogenous component of mammalian biology. The acetylation of cadaverine to form monoacetylcadaverine represents a critical metabolic step, and understanding its regulation and function is essential for a complete picture of diamine and polyamine homeostasis.

Biosynthesis and Metabolism: A Pathway with Unanswered Questions

The metabolic journey to monoacetylcadaverine begins with a well-defined step and proceeds to one that is currently unresolved in mammalian enzymology.

Formation of Cadaverine from Lysine

The precursor to monoacetylcadaverine is the diamine cadaverine. In mammals, cadaverine is produced from the essential amino acid L-lysine through a decarboxylation reaction. This reaction is catalyzed by lysine decarboxylase.

The Acetylation Step: A Key Knowledge Gap

The conversion of cadaverine to monoacetylcadaverine requires the transfer of an acetyl group from acetyl-CoA, a reaction catalyzed by an N-acetyltransferase. A crucial point of uncertainty in the field is the identity of the specific mammalian enzyme responsible for this reaction.

-

Spermidine/Spermine N¹-acetyltransferase (SSAT1): An Unlikely Candidate: Although SSAT1 is the canonical enzyme for polyamine acetylation, studies using purified rat liver SSAT1 have shown that it is inactive with cadaverine as a substrate. This strongly suggests that a different enzyme is responsible for the endogenous production of monoacetylcadaverine.

-

Arylamine N-acetyltransferases (NATs): A Plausible but Unproven Hypothesis: Mammals possess other N-acetyltransferases, such as NAT1 and NAT2, which are known for their role in metabolizing drugs and xenobiotics containing arylamine structures.[2][3] These enzymes have broad substrate specificities, but their activity towards aliphatic diamines like cadaverine has not been definitively established.[4] It remains a plausible, yet speculative, hypothesis that one of these enzymes could catalyze the formation of monoacetylcadaverine.

Contribution of the Gut Microbiome

A significant portion of urinary monoacetylcadaverine is not of mammalian origin. Research has demonstrated that the decontamination of the gastrointestinal tract leads to a marked decrease in urinary monoacetylcadaverine levels.[5] This indicates that gut bacteria are major contributors to the body's total pool of this metabolite. This dual origin is a critical consideration for any study aiming to interpret monoacetylcadaverine levels as a biomarker of host physiology.

Excretion

The primary fate of monoacetylcadaverine appears to be excretion. As with other acetylated polyamines, the addition of the acetyl group neutralizes a positive charge, facilitating its removal from cells and subsequent elimination from the body, primarily through urine.[1]

Physiological and Pathophysiological Roles

The definitive physiological function of monoacetylcadaverine in mammals remains to be elucidated. The current body of evidence points towards its primary role as a metabolic byproduct destined for excretion. However, its altered levels in certain disease states suggest it may serve as a passive indicator of underlying metabolic shifts.

Role as an Excretory Product

Acetylation is a well-established mechanism for facilitating the clearance of biogenic amines. By neutralizing a primary amine group, acetylation reduces the molecule's overall positive charge at physiological pH, which is believed to facilitate its transport out of cells and prevent its re-uptake. The efficient excretion of monoacetylcadaverine in urine supports its role as a terminal catabolite.[1][5]

Potential as a Disease Biomarker

While not specific, the urinary excretion of polyamines and their acetylated derivatives is often elevated in conditions characterized by high cell turnover, such as cancer.[6][7][8]

-

Hepatocellular Carcinoma: Studies have shown that the urinary excretion of total acetylated polyamines is significantly higher in patients with hepatocellular carcinoma compared to healthy controls.[6]

-

Non-Hodgkin's Lymphoma: Increased urinary levels of acetylated polyamines have also been observed in patients with non-Hodgkin's lymphoma.[7]

It is crucial to interpret these findings with caution. The elevation is not specific to monoacetylcadaverine and reflects a general increase in polyamine metabolism and cell proliferation. Furthermore, the significant contribution from the gut microbiome complicates its use as a direct biomarker of host disease without careful experimental controls.[5]

Analytical Methodologies: A Guide to Quantification

Accurate quantification of monoacetylcadaverine in biological matrices is essential for advancing our understanding of its role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput.[9][10]

Rationale for Methodological Choices

-

Matrix: Urine is the most common matrix for analysis due to the excretory nature of monoacetylcadaverine. Plasma can also be used, but concentrations are expected to be significantly lower.

-

Sample Preparation: The primary challenge is the complex nature of biological fluids. A protein precipitation step, typically with acetonitrile or methanol, is required to remove larger molecules that can interfere with the analysis.[10]

-

Derivatization: Monoacetylcadaverine, like other biogenic amines, lacks a strong chromophore and can exhibit poor retention in reversed-phase chromatography. Derivatization of its remaining primary amine group is therefore a critical step. Reagents like dansyl chloride or 6-aminoquinolyl‑N‑hydroxysuccinimidyl carbamate (AQC) are used to increase hydrophobicity (improving chromatographic retention) and enhance ionization efficiency for MS detection.[9][10]

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d4-monoacetylcadaverine) is crucial for accurate quantification. It corrects for variations in sample preparation, matrix effects, and instrument response.

Representative Experimental Protocol: Quantification in Urine by UPLC-MS/MS

This protocol is a representative workflow based on established methods for biogenic amines.[9][10] It should be fully validated in-house before application to experimental samples.

1. Sample Preparation and Derivatization: a. Thaw frozen urine samples on ice. Centrifuge at 4°C for 10 minutes at ~14,000 x g to pellet any particulate matter. b. To 50 µL of urine supernatant in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., d4-monoacetylcadaverine in 0.1 M HCl). c. Add 150 µL of borate buffer (pH 8.5) and vortex briefly. d. Add 50 µL of derivatization reagent (e.g., 10 mg/mL AQC in acetonitrile). Vortex immediately for 30 seconds. e. Incubate at 55°C for 10 minutes. f. Add 750 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute. g. Centrifuge at 4°C for 10 minutes at ~14,000 x g. h. Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis: a. Chromatography:

- System: UPLC system (e.g., Waters ACQUITY, Agilent 1290).

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient from low to high organic phase over several minutes to resolve the analyte from other matrix components. (e.g., 5% B to 95% B over 5 minutes).

- Flow Rate: ~0.4 mL/min.

- Injection Volume: 1-5 µL. b. Mass Spectrometry:

- System: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for both the native analyte and the stable isotope-labeled internal standard must be determined by infusing pure standards. For AQC-derivatized monoacetylcadaverine, this would involve the [M+H]+ ion and a characteristic fragment ion.

3. Data Analysis and Quality Control: a. Generate a calibration curve using standards prepared in a surrogate matrix (e.g., synthetic urine) over the expected concentration range. b. Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve. c. Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

| Parameter | Typical Condition/Choice | Rationale |

| Analytical Platform | UPLC-MS/MS | High sensitivity, specificity, and throughput. |

| Biological Matrix | Urine | Primary route of excretion. |

| Sample Cleanup | Protein Precipitation | Removes interfering macromolecules. |

| Derivatization Agent | AQC or Dansyl Chloride | Improves chromatographic retention and ionization efficiency. |

| Internal Standard | Stable Isotope-Labeled | Corrects for matrix effects and analytical variability. |

| Separation Mode | Reversed-Phase C18 | Good separation of derivatized, hydrophobic analytes. |

| Ionization Mode | ESI+ | Efficiently ionizes the derivatized amine. |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity. |

Table 1: Summary of key parameters for the analytical quantification of monoacetylcadaverine.

Future Directions and Conclusion

The study of monoacetylcadaverine is at a nascent stage, with fundamental questions remaining unanswered. This presents a fertile ground for discovery. Key areas for future research include:

-

Enzyme Identification: The foremost priority is the identification of the mammalian N-acetyltransferase(s) responsible for cadaverine acetylation. This will be crucial for understanding the regulation of its production.

-

Functional Characterization: Once the enzyme is identified, genetic knockout or overexpression models can be developed to probe the direct physiological consequences of altered monoacetylcadaverine levels, independent of its precursor, cadaverine.

-

Quantitative Profiling: Systematic quantification of monoacetylcadaverine across a wide range of tissues and physiological/pathophysiological states is needed to establish baseline levels and to validate its potential as a reliable biomarker.

-

Host vs. Microbiome: Differentiating between host- and microbiome-derived monoacetylcadaverine is critical. Studies using germ-free animal models will be instrumental in dissecting the relative contributions and functional implications of each source.

References

-

[No Author]. (1998). Urinary excretion of free and acetylated polyamines in hepatocellular carcinoma. International Journal of Biological Markers, 13(2), 92-97. [Link]

-

Abdel-Monem, M. M., Merdink, J. L., & Theologides, A. (1982). Urinary Excretion of Monoacetyl Polyamines in Patients with Non-Hodgkin's Lymphoma. Cancer Research, 42(5), 2097-2098. [Link]

-

van den Berg, G. A., Muskiet, F. A., Kingma, A. W., van der Slik, W., & Halie, M. R. (1987). Microbial influences on urinary polyamine excretion. Journal of Clinical Chemistry and Clinical Biochemistry, 25(11), 799-805. [Link]

-

Butcher, N. J., Minchin, R. F., & Ilett, K. F. (2000). characterization of the substrate specificities and molecular interactions of environmental arylamines with human NAT1 and NAT2. Chemical Research in Toxicology, 13(7), 670-676. [Link]

-

van der Slik, W., van den Berg, G. A., & Muskiet, F. A. (1989). Urinary polyamine excretion patterns in patients with epithelial ovarian cancer. Gynecologic and Obstetric Investigation, 28(4), 212-214. [Link]

-

Seiler, N. (1987). Polyamine metabolism. Digestion, 37 Suppl 1, 44-55. [Link]

-

Wu, H., Dombrovsky, L., & Tempel, W. (2007). Structural basis of substrate-binding specificity of human arylamine N-acetyltransferases. Journal of Biological Chemistry, 282(41), 30189-30197. [Link]

-

Phenyx. (n.d.). Usage Protocol for Biogenic Amines Urine LC-MS/MS Kit. [Link]

-

Sim, E., Fakorede, F., & Sandy, J. (2014). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology, 171(11), 2705-2725. [Link]

-

Brooke, E. W., Davies, J. H., & Minchin, R. F. (2014). Differences between murine arylamine N-acetyltransferase type 1 and human arylamine N-acetyltransferase type 2 defined by substrate specificity and inhibitor binding. BMC Pharmacology and Toxicology, 15, 68. [Link]

-

Zhang, N., & Minchin, R. F. (2013). Arylamine N-acetyltransferases: a structural perspective. Journal of Biosciences, 38(4), 747-758. [Link]

-

del Mar Contreras, M., & García-Villanova, R. J. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. Molecules, 28(7), 3045. [Link]

-

Williams, R. E., Eyton, A. C., & Jones, D. J. (2019). A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine. Analytical and Bioanalytical Chemistry, 411(5), 985-996. [Link]

Sources

- 1. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of substrate-binding specificity of human arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylamine N-acetyltransferases: characterization of the substrate specificities and molecular interactions of environmental arylamines with human NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial influences on urinary polyamine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary excretion of free and acetylated polyamines in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Urinary polyamine excretion patterns in patients with epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylcadaverine: Metabolic Origins, Enzymology, and Analytical Profiling

An In-Depth Technical Guide on N-Acetylcadaverine in Lysine Catabolism

Executive Summary

N-Acetylcadaverine is a specific metabolite derived from the acetylation of cadaverine (1,5-diaminopentane). While historically overshadowed by the canonical polyamines (putrescine, spermidine, spermine), N-acetylcadaverine has emerged as a critical biomarker at the interface of host lysine catabolism and microbiome activity .

This guide provides a technical deep-dive into the biochemical pathways governing its formation, the enzymatic machinery involved (differentiating between mammalian and microbial contributions), and the rigorous LC-MS/MS methodologies required for its quantification in biological matrices.

Biochemical Architecture: The Lysine-Cadaverine Axis

The formation of N-acetylcadaverine represents a deviation from the dominant mammalian lysine catabolism pathways (Saccharopine and Pipecolate pathways). It signals a shift toward decarboxylation—a process heavily influenced by the gut microbiome but also present in specific mammalian tissues under stress.

1.1 The Decarboxylation Shunt

In the canonical mammalian pathway, L-lysine is degraded in the liver mitochondria via the Saccharopine pathway to yield Acetyl-CoA. However, under specific conditions (e.g., acidosis, bacterial infection), lysine undergoes decarboxylation :

-

Precursor: L-Lysine[1]

-

Enzyme: L-Lysine Decarboxylase (LDC/CadA/LdcC) .

-

Product: Cadaverine . A toxic diamine that stabilizes bacterial membranes at low pH but induces apoptosis in mammalian cells if accumulated.

1.2 The Acetylation Detoxification

To mitigate cadaverine toxicity, organisms employ N-acetylation. This reaction reduces the basicity of the amine, facilitating excretion or preventing interaction with nucleic acids.

-

Reaction: Cadaverine + Acetyl-CoA

N-Acetylcadaverine + CoA-SH -

Enzymes:

-

Bacterial: SpeG (Spermidine acetyltransferase) and specific GNATs (GCN5-related N-acetyltransferases) promiscuously acetylate cadaverine.

-

Mammalian: The cytosolic enzyme Spermidine/Spermine N1-acetyltransferase 1 (SSAT1/SAT1) is the primary candidate. While its affinity for cadaverine is lower than for spermidine, the high inducibility of SSAT1 during stress or inflammation allows for significant cadaverine acetylation.

-

Pathway Visualization

The following diagram illustrates the dual origin of N-acetylcadaverine, highlighting the "Host-Microbiome Axis."

Figure 1: The Host-Microbiome Axis of Lysine Catabolism. Note the central role of bacterial decarboxylation and the parallel acetylation mechanisms.

Physiological & Clinical Significance

3.1 Biomarker Applications

-

Cystic Fibrosis & Biofilms: Pseudomonas aeruginosa produces cadaverine to buffer acidic environments. In chronic biofilms, the cadaverine degradation pathway is often downregulated to conserve carbon. Elevated N-acetylcadaverine in sputum or plasma can indicate active planktonic infection or biofilm dispersion.

-

Periodontitis: Salivary N-acetylcadaverine is a proven biomarker for periodontal tissue destruction, particularly in smokers.[6] It correlates with the activity of oral anaerobes (e.g., Porphyromonas gingivalis).

-

Lysine Metabolism Disorders: While rare, defects in the saccharopine pathway can shunt lysine toward decarboxylation, elevating urinary N-acetylcadaverine.

3.2 Toxicity & Excretion

Unlike free cadaverine, which can mimic polyamines and disrupt cell signaling, N-acetylcadaverine is relatively inert. Its presence in urine (Normal range: <40 µmol/mmol creatinine) represents a successful detoxification event.

Analytical Methodology: LC-MS/MS Protocol

Quantifying N-acetylcadaverine is challenging due to its high polarity and low molecular weight. Standard reverse-phase (C18) chromatography often yields poor retention. The following protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing for robust separation.

4.1 Sample Preparation (Plasma/Urine)

-

Step 1: Aliquot 50 µL of sample.

-

Step 2: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (d4-Cadaverine or d3-N-acetylcadaverine).

-

Step 3: Vortex for 30s, Centrifuge at 14,000 x g for 10 min at 4°C.

-

Step 4: Transfer supernatant to a glass vial. Note: Avoid plastic vials if possible to reduce polymer leaching interference.

4.2 LC-MS/MS Parameters

-

Column: HILIC Amide (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

-

Gradient: 90% B to 50% B over 5 minutes.

4.3 MRM Transitions (Positive ESI)

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-Acetylcadaverine | 145.1 | 84.1 (Quant) | 20 | 18 |

| 145.1 | 128.1 (Qual) | 20 | 12 | |

| 145.1 | 59.1 (Qual) | 20 | 25 | |

| Cadaverine | 103.1 | 86.1 | 25 | 15 |

Note: The product ion m/z 84.1 typically corresponds to the cyclized pyrrolinium ion or loss of acetamide, a characteristic fragment for N-acetylated diamines.

Experimental Workflow: In Vitro Acetylation Assay

To validate the enzymatic source (e.g., testing a new drug's inhibition of bacterial NATs), use the following kinetic assay.

Figure 2: Workflow for in vitro validation of Cadaverine N-acetyltransferase activity.

Protocol Steps:

-

Buffer: 100 mM HEPES (pH 8.0) or Bicine (pH 9.0) – Note: Acetyltransferases often prefer basic pH.

-

Substrate: 1 mM Cadaverine (saturating) + 100 µM Acetyl-CoA.

-

Initiation: Add 0.5 µg purified enzyme.

-

Detection: Monitor the depletion of Acetyl-CoA (UV 260nm) or formation of N-acetylcadaverine (LC-MS).

References

-

Metabolic Profiling of Lysine Catabolism

- Title: "Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics"

- Source: Frontiers in Cellular and Infection Microbiology (2022)

-

URL:[Link]

-

Biomarker Utility in Oral Health

-

Mammalian Polyamine Acetylation (SSAT1 Context)

-

Analytical Methodologies (LC-MS/MS)

- Title: "Comprehensive LC-MS/MS analysis of nitrogen-rel

- Source: Journal of Experimental Botany (2022)

-

URL:[Link]

Sources

- 1. Cadaverine Production by Using Cross-Linked Enzyme Aggregate of Escherichia coli Lysine Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Process for Cadaverine Bio-Production Using a Consortium of Two Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-transcriptional regulation of the content of spermidine/spermine N1-acetyltransferase by N1N12-bis(ethyl)spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Combined assessment of lysine and N-acetyl cadaverine levels assist as a potential biomarker of the smoker periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined assessment of lysine and N-acetyl cadaverine levels assist as a potential biomarker of the smoker periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance of Acetylated Polyamines in Cancer Metabolism

Executive Summary

The metabolic reprogramming of cancer cells extends beyond the Warburg effect. A critical, yet often overlooked, dysregulation occurs in polyamine metabolism , specifically within the catabolic arm controlled by Spermidine/spermine N1-acetyltransferase 1 (SSAT1/SAT1) .

While polyamines (putrescine, spermidine, spermine) are essential for cell proliferation, their acetylated derivatives—particularly N1,N12-diacetylspermine (DiAcSpm) —serve as highly specific biomarkers for malignancy.[1][2] This guide dissects the "futile metabolic cycle" driven by SSAT1, which depletes cellular Acetyl-CoA and S-adenosylmethionine (SAM) pools, creates oxidative stress via H₂O₂ production, and results in the massive excretion of acetylated polyamines.

This document provides a mechanistic deep-dive, a validated LC-MS/MS quantification protocol, and an analysis of therapeutic vulnerabilities within this pathway.

The Metabolic Engine: The SSAT1-Driven Futile Cycle

In normal physiology, intracellular polyamine levels are tightly autoregulated. In cancer, this regulation collapses into a hyperactive cycle of biosynthesis and degradation.

The Catabolic Cascade

The rate-limiting enzyme SSAT1 acetylates spermidine and spermine using Acetyl-CoA as a cofactor.[3]

-

Acetylation: Spermine + Acetyl-CoA

N1-acetylspermine + CoA. -

Oxidation or Excretion: N1-acetylspermine is either excreted (wasting carbon) or oxidized by Polyamine Oxidase (PAOX) , regenerating spermidine but releasing hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS).[4]

-

Hyper-Acetylation: In high-flux tumors, N1-acetylspermine is further acetylated to N1,N12-diacetylspermine (DiAcSpm) , which is exclusively excreted and not back-converted.

The Metabolic Cost (The "Futile Cycle")

Tumors often upregulate SSAT1 (catabolism) while simultaneously upregulating ODC (biosynthesis) to compensate for the loss. This creates a metabolic sink:

-

Acetyl-CoA Drain: Constant acetylation depletes cytosolic Acetyl-CoA, potentially limiting lipid synthesis and altering histone acetylation (epigenetics).

-

SAM Depletion: Compensatory biosynthesis consumes S-adenosylmethionine (SAM), affecting methylation potential.

-

ROS Generation: The oxidation step generates H₂O₂, contributing to DNA damage and genomic instability.

Visualization: The Polyamine Futile Cycle

The following diagram illustrates the interplay between biosynthesis and the SSAT1-mediated catabolic drain.

Figure 1: The Polyamine Metabolic Flux. Red pathways indicate the SSAT1-mediated acetylation that consumes Acetyl-CoA and leads to the excretion of DiAcSpm.

Acetylated Polyamines as Diagnostic Biomarkers[6][7][8][9][10][11][12]

N1,N12-diacetylspermine (DiAcSpm) has emerged as a superior biomarker compared to classic tumor markers (CEA, CA19-9) for early-stage detection, particularly in colorectal (CRC), non-small cell lung (NSCLC), and breast cancers.[5]

Specificity and Sensitivity

Unlike native polyamines, which are ubiquitous, DiAcSpm is:

-

Minimally present in healthy urine (< 0.5% of total polyamines).[2][6]

-

Not reabsorbed by the renal tubules (efficiently excreted).

-

Stable against oxidation in extracellular fluids (unlike mono-acetylated forms).

Comparative Performance Data

The following table summarizes clinical sensitivity data for DiAcSpm versus standard markers in Colorectal Cancer (CRC).

| Marker | Sensitivity (Stage 0-I) | Sensitivity (Overall) | Specificity | Mechanism of Elevation |

| DiAcSpm | 60% | 75.8% | ~75% | SSAT1 upregulation; Metabolic flux overflow |

| CEA | 10% | 39.5% | ~90% | Glycoprotein shedding (tumor burden dependent) |

| CA19-9 | 5% | 14.1% | ~95% | Sialyl-Lewis antigen secretion |

Data aggregated from Hiramatsu et al. and subsequent validation studies [1, 2].

Technical Workflow: LC-MS/MS Quantification

To accurately measure acetylated polyamines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. ELISA methods exist but often lack the specificity to distinguish between N1- and N8- isomers.

Experimental Design Principles

-

Matrix: Urine is preferred (normalized to Creatinine). Plasma requires protein precipitation.

-

Internal Standards (IS): Deuterated isotopes (e.g., N1,N12-DiAcSpm-d6 ) are mandatory to correct for matrix effects and ionization suppression.

-

Chromatography: Polyamines are highly polar. Reverse-phase C18 often fails to retain them. Pentafluorophenyl (PFP) or HILIC columns are required.

Step-by-Step Protocol (Urine Analysis)

Reagents:

-

LC-MS Grade Water, Acetonitrile (ACN).

-

Ammonium Formate (10 mM), Formic Acid (0.1%).[7]

-

Internal Standard: DiAcSpm-d6 (1 µM stock).

Workflow:

-

Sample Prep:

-

Thaw urine on ice. Vortex 30s.

-

Mix 50 µL Urine + 10 µL Internal Standard .

-

Add 140 µL ACN (to precipitate proteins/salts).

-

Centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer supernatant to LC vial.

-

-

LC Parameters:

-

MS/MS Detection (ESI+):

-

Operate in MRM (Multiple Reaction Monitoring) mode.

-

DiAcSpm Transitions:

-

Quantifier: m/z 287.2

213.1 -

Qualifier: m/z 287.2

112.1

-

-

Visualization: Analytical Workflow

Figure 2: High-Throughput LC-MS/MS Workflow for Acetylated Polyamine Quantification.

Therapeutic Implications

Targeting the polyamine metabolic axis offers a dual strategy: inducing lethal catabolism or blocking the compensatory rescue.

SSAT1 Induction (The "Trojan Horse" Strategy)

Polyamine analogues like BENSpm (DENSpm) mimic natural polyamines. They bind to the repressor of the SAT1 gene, causing massive upregulation of SSAT1 enzyme activity.

-

Mechanism: Super-induction of SSAT1 rapidly acetylates and depletes endogenous spermine/spermidine.

-

Result: The cell starves of functional polyamines (growth arrest) and suffers oxidative stress from the H₂O₂ byproduct of the futile cycle.

Metabolic Vulnerability

The high consumption of Acetyl-CoA by SSAT1 in cancer cells creates a dependency.

-

Combination Therapy: Inhibitors of Acetyl-CoA production (e.g., ACLY inhibitors) combined with SSAT1 inducers can precipitate metabolic collapse.

-

PAO Inhibition: Blocking PAO prevents the recycling of acetylated polyamines, forcing the cell to excrete them, accelerating polyamine depletion.

References

-

Hiramatsu, K., et al. (2005).[5] "N1,N12-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers."[5] Clinical Cancer Research.

-

DeFelice, B. C., & Fiehn, O. (2015). "Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids." Analytical Chemistry.

-

Casero, R. A., et al. (2018). "Polyamines in cancer: integrating organismal metabolism and antitumour immunity."[9] Nature Reviews Cancer.

-

Pegg, A. E. (2008). "Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator."[10] American Journal of Physiology-Endocrinology and Metabolism.

-

Mandal, S., et al. (2013).[11] "Activated polyamine catabolism depletes acetyl-CoA pools and suppresses prostate tumor growth in TRAMP mice."[11][12] Journal of Biological Chemistry.

Sources

- 1. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyamine catabolism in carcinogenesis: potential targets for chemotherapy and chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer pharmacoprevention: Targeting polyamine metabolism to manage risk factors for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-acetylcadaverine in Biological Matrices

Abstract

N-acetylcadaverine, a polyamine metabolite, is gaining recognition as a potential biomarker in various physiological and pathological processes, including cancer and metabolic disorders. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for advancing research and clinical applications. This document provides a detailed protocol for the development and validation of a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-acetylcadaverine. The method described herein employs a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric parameters to achieve high throughput and robust performance, adhering to regulatory guidelines for bioanalytical method validation.

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation. The metabolic pathways of these molecules are tightly regulated, and their dysregulation has been implicated in numerous diseases. N-acetylcadaverine is a monoacetylated derivative of cadaverine, a diamine produced by the decarboxylation of lysine. Emerging evidence suggests that circulating levels of N-acetylcadaverine may serve as a valuable biomarker for monitoring disease progression and therapeutic response.

The inherent chemical properties of N-acetylcadaverine, including its high polarity and low volatility, present analytical challenges for its quantification in complex biological samples like plasma, urine, and tissue homogenates. LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and specificity. This application note details a comprehensive workflow for establishing a reliable LC-MS/MS method for N-acetylcadaverine quantification, from initial method development to full validation, providing researchers with a robust tool for their investigations.

Materials and Reagents

-

Analytes and Internal Standard:

-

N-acetylcadaverine hydrochloride (analytical standard grade)

-

N-acetylcadaverine-d4 (internal standard, IS)

-

-

Solvents and Reagents:

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Human plasma (or other relevant biological matrix), sourced from an accredited supplier.

-

LC-MS/MS Method Development

Mass Spectrometry Parameters

The initial phase of method development focused on optimizing the detection of N-acetylcadaverine and its deuterated internal standard using tandem mass spectrometry. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was utilized.

-

Infusion and Tuning: Standard solutions of N-acetylcadaverine and N-acetylcadaverine-d4 were infused directly into the mass spectrometer to determine the precursor and product ions. The most abundant and stable transitions were selected for Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-acetylcadaverine: The protonated molecule [M+H]⁺ was observed at m/z 145.1. Collision-induced dissociation (CID) produced a characteristic product ion at m/z 84.1, corresponding to the loss of the acetyl group and subsequent fragmentation.

-

N-acetylcadaverine-d4 (IS): The protonated molecule [M+H]⁺ was observed at m/z 149.1, with a corresponding product ion at m/z 88.1.

-

-

Optimization of MS Parameters: Key parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) were optimized to maximize the signal intensity for each MRM transition.

Table 1: Optimized MRM Parameters

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |

| N-acetylcadaverine | 145.1 | 84.1 | 45 | 25 | 10 |

| N-acetylcadaverine-d4 | 149.1 | 88.1 | 45 | 25 | 10 |

Chromatographic Conditions

The chromatographic separation was developed to ensure baseline resolution of N-acetylcadaverine from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification.

-

Column Selection: Due to the polar nature of N-acetylcadaverine, a HILIC (Hydrophilic Interaction Liquid Chromatography) column was chosen over traditional reversed-phase columns. A Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) provided excellent retention and peak shape.

-

Mobile Phase Optimization: A gradient elution was employed using a mobile phase consisting of:

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution Program:

Table 2: Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 5 | 95 |

| 2.0 | 0.4 | 50 | 50 |

| 2.1 | 0.4 | 95 | 5 |

| 3.0 | 0.4 | 95 | 5 |

| 3.1 | 0.4 | 5 | 95 |

| 5.0 | 0.4 | 5 | 95 |

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Sample Preparation Protocol

A simple protein precipitation method was developed for the extraction of N-acetylcadaverine from plasma, ensuring high recovery and minimal matrix effects.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (N-acetylcadaverine-d4, 1 µg/mL in 50% methanol) to each tube and vortex briefly.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

-

Mixing and Centrifugation: Vortex each tube for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% ACN, 5% Water, 10 mM Ammonium Formate, 0.1% FA). Vortex thoroughly to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation

The developed method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.

Linearity and Range

The linearity of the method was assessed by preparing calibration standards in blank plasma over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was applied. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%Bias) |

| LLOQ | 1 | 8.2 | -3.5 | 9.8 | -4.1 |

| LQC | 3 | 6.5 | 2.1 | 7.9 | 1.5 |

| MQC | 100 | 4.1 | -1.2 | 5.3 | -0.8 |

| HQC | 800 | 3.5 | 0.8 | 4.6 | 1.2 |

The results demonstrate that the method is both accurate and precise, with %CV and %Bias values well within the acceptable limits of ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to that of a pure solution at the same concentration. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

-

Matrix Effect: The calculated matrix factor was between 0.95 and 1.08, indicating minimal ion suppression or enhancement from the plasma matrix.

-

Recovery: The extraction recovery of N-acetylcadaverine was consistently >85% across all QC levels.

Stability

The stability of N-acetylcadaverine was assessed under various conditions to ensure sample integrity during handling and storage.

-

Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

-

Short-Term Stability: Stable in plasma at room temperature for at least 6 hours.

-

Post-Preparative Stability: Stable in the autosampler at 10 °C for at least 24 hours.

-

Long-Term Stability: Stable in plasma at -80 °C for at least 3 months.

Application

The validated method was successfully applied to determine the concentration of N-acetylcadaverine in plasma samples from a pilot study. The chromatograms showed excellent peak shape and separation from endogenous interferences, allowing for confident quantification.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of N-acetylcadaverine in human plasma. The method utilizes a simple and efficient sample preparation technique and has been thoroughly validated to meet regulatory standards. This powerful analytical tool can be readily implemented in research and clinical laboratories to investigate the role of N-acetylcadaverine as a potential biomarker in various disease states.

References

-

Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

Application Note: High-Sensitivity Derivatization and Quantification of N-(5-Aminopentyl)acetamide Using FMOC-Cl

Abstract & Introduction

N-(5-Aminopentyl)acetamide (also known as N-acetylcadaverine) is a mono-acetylated derivative of the polyamine cadaverine. It serves as a significant biomarker in lysine catabolism and bacterial metabolism. Because the molecule lacks a strong chromophore, direct UV detection is insensitive. Furthermore, its aliphatic nature makes retention on standard C18 columns difficult without modification.

This protocol details the derivatization of N-(5-Aminopentyl)acetamide using 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) . Unlike OPA (o-phthalaldehyde), which reacts only with primary amines, FMOC-Cl forms stable, highly fluorescent carbamates with both primary and secondary amines. For N-(5-Aminopentyl)acetamide, the FMOC group attaches to the free primary amine, introducing a massive hydrophobic fluorophore. This transformation enables:

-

Femtomole-level sensitivity via fluorescence detection (FLD).

-

Strong retention on standard Reverse-Phase (RP) HPLC columns.

-

Structural stability allowing for automated overnight analysis.

Chemical Basis of Derivatization

The reaction proceeds via nucleophilic attack of the unprotonated primary amine of the target molecule onto the carbonyl carbon of FMOC-Cl.

-

Critical Control Point: The amine must be deprotonated (

) to react. Since the pKa of the terminal amine in cadaverine derivatives is

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| N-(5-Aminopentyl)acetamide | >98% Purity | Target Analyte |

| FMOC-Cl | HPLC Grade, crystalline | Derivatizing Agent |

| Borate Buffer | 0.2 M, pH 9.0 | Reaction Catalyst / pH Control |

| Acetonitrile (ACN) | HPLC/MS Grade | Solvent for FMOC and Mobile Phase |

| Glycine | >99% Purity | Quenching Agent (Scavenger) |

| Heptylamine | >98% Purity | Internal Standard (IS) |

| Formic Acid | LC-MS Grade | Mobile Phase Modifier |

Equipment

-

HPLC System: Binary pump, Autosampler, Fluorescence Detector (FLD).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

-

Thermostat: Capable of maintaining 25°C and 40°C.

Experimental Protocol

Preparation of Stock Solutions

-

Borate Buffer (0.2 M, pH 9.0): Dissolve boric acid in water. Adjust pH to 9.0 using 1 M NaOH. Store at 4°C.

-

FMOC-Cl Reagent (5 mM): Dissolve 13 mg of FMOC-Cl in 10 mL of Acetonitrile . Prepare fresh daily. Protect from light.

-

Internal Standard (IS): Dissolve Heptylamine in 0.1 M HCl to a concentration of 100 µM.

-

Quenching Solution (0.2 M Glycine): Dissolve Glycine in water.

Derivatization Workflow

This method employs a "Glycine Quench" strategy. Unlike liquid-liquid extraction methods which risk losing hydrophobic analytes, this method converts excess FMOC-Cl into FMOC-Glycine. FMOC-Glycine is highly polar and elutes at the solvent front, while the target FMOC-N-acetylcadaverine elutes late, ensuring zero interference.

Step-by-Step Procedure:

-

Sample Aliquot: Transfer 100 µL of sample (or standard) into a 1.5 mL amber vial.

-

IS Addition: Add 10 µL of Internal Standard (Heptylamine) solution.

-

Buffering: Add 100 µL of Borate Buffer (pH 9.0). Vortex briefly.

-

Reaction: Add 200 µL of FMOC-Cl reagent (5 mM in ACN).

-

Note: The high organic content (approx 50%) prevents precipitation of the hydrophobic FMOC reagent.

-

-

Incubation: Vortex immediately for 10 seconds. Incubate at Ambient Temperature (25°C) for 10 minutes .

-

Quenching: Add 50 µL of Glycine solution. Vortex and incubate for 3 minutes .

-

Mechanism: Glycine reacts rapidly with remaining FMOC-Cl, stopping the reaction and preventing "ghost peaks" from late reagent hydrolysis.

-

-

Stabilization: Add 40 µL of 1% Formic Acid / ACN (1:1) to lower pH to ~4-5.

-

Reason: FMOC derivatives are most stable in slightly acidic conditions.

-

-

Analysis: Inject 10 µL immediately into the HPLC.

Workflow Visualization

Caption: Optimized FMOC derivatization workflow featuring Glycine quenching to eliminate reagent interference.

Analytical Method (HPLC-FLD)[2]

The separation relies on the hydrophobicity difference between the reagent byproducts (FMOC-OH, FMOC-Gly) and the target analyte.

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Detection (FLD) | Excitation: 265 nm |

| Injection Vol | 10 µL |

Gradient Program

| Time (min) | % B | Event |

| 0.0 | 30 | Start (Elute FMOC-Gly/FMOC-OH early) |

| 2.0 | 30 | Isocratic Hold |

| 12.0 | 95 | Linear Ramp (Elute Target & IS) |

| 15.0 | 95 | Wash |

| 15.1 | 30 | Re-equilibration |

| 20.0 | 30 | End Run |

Expected Retention Times:

-

FMOC-OH / FMOC-Gly: 1.5 - 3.0 min (Discard/Ignore)

-

FMOC-N-(5-Aminopentyl)acetamide: ~9.5 min

-

FMOC-Heptylamine (IS): ~11.0 min

Validation & Quality Control

To ensure data integrity, the following criteria must be met for every batch:

-

Internal Standard Recovery: The area count of the IS (Heptylamine) must be within ±15% of the average of the calibration standards. Deviation indicates pipetting error or matrix effects.

-

Blank Check: Inject a "Reagent Blank" (Water + Reagents).

-

Pass: Large peaks at 2-3 min (FMOC-OH/Gly), NO peaks > 0.5% of LOQ in the 8-12 min window.

-

-

Linearity: Calibration curve (10 nM – 10 µM) must have

.

Troubleshooting Decision Tree

Caption: Diagnostic logic for common FMOC derivatization failures.

References

-

Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Link

-

Molnár-Perl, I. (2011). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives formed with various SH-group additives. Journal of Chromatography A, 1218(37), 6212-6221. Link

-

Selleck Chemicals. (n.d.). N-(5-Aminopentyl)acetamide Product Properties. Selleckchem.com. Link

-

PubChem. (2023). N-(5-Aminopentyl)acetamide Compound Summary. National Library of Medicine. Link

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for N-(5-Aminopentyl)acetamide

Executive Summary

N-(5-Aminopentyl)acetamide (CAS: 32343-73-0), often referred to as Monoacetylcadaverine, presents a unique stability challenge due to its bifunctional nature. It contains a hydrolytically sensitive amide group and an oxidatively sensitive primary amine .

In aqueous solution, the molecule is prone to three primary degradation pathways:

-

Amide Hydrolysis: Cleavage into acetic acid and 1,5-diaminopentane (cadaverine).

-

Surface Adsorption: Loss of titer due to electrostatic binding of the cationic amine to anionic surfaces (glass).

-

Oxidative/Carbamate Instability: Reaction of the free amine with atmospheric oxygen or CO₂.

This guide provides an autonomous, mechanism-driven approach to stabilizing this compound in aqueous environments.

Module 1: pH & Buffer Optimization (The Primary Driver)

The Mechanism: Why pH Matters

The stability of the amide bond is governed by a V-shaped pH-rate profile.

-

Acidic Conditions (pH < 4): The carbonyl oxygen protonates, making the carbon highly electrophilic and susceptible to water attack (Acid-Catalyzed Hydrolysis).

-

Alkaline Conditions (pH > 9): Hydroxide ions (

) act as strong nucleophiles, directly attacking the amide carbonyl (Base-Catalyzed Hydrolysis). -

The "Goldilocks" Zone: The rate of hydrolysis is minimal at near-neutral pH.

Protocol: Buffer Selection

Target pH: 6.0 – 7.5 Recommended Buffer Strength: 10–50 mM

| Buffer System | pH Range | Pros | Cons |

| Phosphate (PBS) | 5.8 – 8.0 | Physiologically relevant; cheap. | Can precipitate with divalent cations ( |

| HEPES | 6.8 – 8.2 | High chemical stability; minimal metal binding. | More expensive; sensitive to light (generates peroxide). |

| Citrate | 3.0 – 6.2 | Good for slightly acidic storage. | Can act as a metal chelator (may interfere with downstream assays). |

Critical Warning: Avoid carbonate buffers. The primary amine in N-(5-Aminopentyl)acetamide can react with carbonate species to form carbamates, altering the molecular structure.

Visualization: Hydrolysis Pathway

Figure 1: The dual-mechanism degradation pathway of the amide bond under extreme pH conditions.

Module 2: Surface Adsorption (The "Hidden" Loss)

The Mechanism: Electrostatic Binding

At neutral pH (pH 7), the primary amine (

Protocol: Material Selection

-

Primary Storage: Use Polypropylene (PP) or Polymethylpentene (PMP) containers. These are hydrophobic and lack the anionic sites found in glass.

-

Glassware Treatment: If glass is mandatory (e.g., for specific optical assays), it must be silanized (treated with dimethyldichlorosilane) to cap the reactive silanol groups.

-

Additives: For ultra-low concentrations (< 10 µM), add 0.05% Tween-20 or include 150 mM NaCl. The salt ions compete for surface binding sites, displacing the drug molecule.

Module 3: Oxidation & Environmental Control

The Mechanism: Oxidative Deamination

While amides are oxidation-resistant, the free primary amine tail is vulnerable.

-

Air Oxidation: Can lead to the formation of imines or aldehydes, especially if trace transition metals (

, -

Carbamylation: Reaction with atmospheric

forms carbamic acid derivatives.

Protocol: Storage Conditions

-

Atmosphere: Sparge solutions with Argon or Nitrogen gas for 5 minutes before sealing. Headspace should be inert.

-

Temperature: Store stock solutions at -20°C or lower. Aqueous stability at 4°C is acceptable for < 1 week.

-

Light: Protect from light (amber vials) to prevent photo-initiated oxidation of the amine.

Module 4: Troubleshooting & FAQs

Diagnostic Workflow

Figure 2: Decision tree for diagnosing instability issues based on analytical results.

Common Questions

Q: My solution turned slightly yellow after 2 weeks at 4°C. Is it safe to use? A: No. Yellowing indicates amine oxidation or polymerization. This is irreversible. Discard the solution. Ensure future stocks are degassed and protected from light.

Q: Can I freeze-thaw the aqueous solution? A: Limit freeze-thaw cycles to 3 times maximum . Repeated freezing changes the local pH during the phase transition (eutectic effect), which can briefly accelerate hydrolysis. Aliquot stocks into single-use volumes.

Q: I see a white precipitate. What is it? A: This is likely surface adsorption aggregation or interaction with buffer salts. If you are using Phosphate buffer with Calcium/Magnesium, switch to PBS without Ca/Mg or use HEPES. If the concentration is high (>50 mM), the amphiphilic nature of the molecule may cause micelle-like aggregation; sonicate briefly.

Q: What is the best way to sterilize the solution? A: Use 0.22 µm PES (Polyethersulfone) or PVDF filters. Avoid Nylon filters, as they can bind the amide/amine functionalities.

References

-

Amide Hydrolysis Kinetics: Smith, R. M., & Hansen, D. E. (1998).[1] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society.

-

Amine Adsorption to Glass: Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[2][3] PLOS ONE.

-

Oxidation of Primary Amines: Next-Generation Carbon Capture. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents. ACS Publications.

-

General Stability of N-Acyl Compounds: Gong, Y., et al. (2014).[4] Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. Journal of Organic Chemistry.

Sources

Troubleshooting low recovery of N-acetylcadaverine in protein precipitation

Case ID: NAC-PPT-001 Status: Open Severity: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Bioanalysis Division

System Diagnostics: Know Your Analyte

Before troubleshooting the extraction, we must understand the physicochemical "personality" of N-acetylcadaverine (NAC). Most recovery failures stem from a mismatch between the extraction solvent and the analyte's properties.

Analyte Profile:

| Property | Value | Implication for Extraction |

|---|

| Structure |

Diagnostic Workflow

Use this logic tree to identify the specific source of your low recovery.

Figure 1: Diagnostic logic flow for identifying the root cause of signal loss.

Troubleshooting Guides & FAQs

Issue 1: Protein Entrapment (The "Sponge" Effect)

Symptom: You are using standard Acetonitrile (ACN) precipitation (1:3 ratio), but recovery is consistently < 50%. Root Cause: Plasma proteins (like Albumin) are anionic (negatively charged) at physiological pH. NAC is cationic (positively charged). They form strong electrostatic bonds. When you add ACN, the protein precipitates and "drags" the bound NAC down into the pellet.

Q: How do I break this bond? A: You must acidify the sample before or during precipitation.

-

The Fix: Add 0.1% to 1.0% Formic Acid (FA) or Trichloroacetic Acid (TCA) to your precipitation solvent.

-

Mechanism: Acidification lowers the pH below the pI (isoelectric point) of the plasma proteins. This protonates the carboxylic acid groups on the proteins, neutralizing their negative charge. The electrostatic attraction is broken, releasing NAC into the supernatant.

Issue 2: Solubility Mismatch

Symptom: You switched to Methanol (MeOH), but recovery is still variable. Root Cause: While MeOH is better for polar compounds than ACN, NAC is highly hydrophilic. If you use 100% organic solvent, NAC may precipitate along with the salts, or simply fail to remain dissolved in the supernatant.

Q: Should I add water to my crash solvent? A: Yes. A small percentage of water helps maintain solubility of polar cations.

-

The Fix: Use 80:20 Methanol:Water (with 0.1% FA) instead of 100% Methanol.

-

Caution: Too much water (>30%) will prevent proteins from precipitating efficiently, leading to dirty samples and column clogging.

Issue 3: Adsorption (The "Sticky" Analyte)

Symptom: Low recovery at low concentrations (LLOQ), but decent recovery at high concentrations. Root Cause: Polyamines and their derivatives bind avidly to silanol groups on glass and untreated plastic surfaces.

Q: I'm using standard glass vials. Is that a problem? A: CRITICAL YES.

-

The Fix: Switch to Polypropylene (PP) tubes and vials immediately. If you must use glass, use Silanized (Deactivated) Glass .

-

Solvent Note: Maintaining an acidic pH in your final extract helps prevent adsorption to container walls by competing for binding sites.

Visualizing the Mechanism: Acid Release

The following diagram illustrates why standard precipitation fails and how acidification rescues the analyte.

Figure 2: Mechanistic comparison of standard vs. acidified protein precipitation.

The "Gold Standard" Protocol (Acidified Methanol PPT)

This protocol is optimized for polar, cationic polyamines like N-acetylcadaverine.

Reagents:

-

Precipitation Solvent: Methanol:Water (85:15 v/v) containing 1.0% Formic Acid.

-

Internal Standard (IS): N-acetylcadaverine-d3 (or similar structural analog).

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Polypropylene (PP) microcentrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

-

Precipitation: Add 200 µL (4:1 ratio) of the Precipitation Solvent (Cold, -20°C).

-

Why 1.0% Formic Acid? To ensure pH drops below 4.0 immediately, breaking protein binding [1].

-

Why Methanol? It produces a finer precipitate than ACN, trapping less analyte, and is more polar to support NAC solubility [2].

-

-

Vortex: Vortex vigorously for 2 minutes .

-

Critical: This duration ensures complete denaturation and release of the analyte.

-

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of supernatant to a clean PP autosampler vial (or plate).

-

Optional: If sensitivity is low, evaporate under Nitrogen at 40°C and reconstitute in mobile phase (e.g., 0.1% FA in Water). Do not evaporate to complete dryness to avoid adsorption losses.

-

Data Summary: Solvent Efficiency Comparison

| Precipitation Solvent | Recovery (%) | Matrix Effect (%) | Verdict |

| 100% Acetonitrile | 35 - 45% | Low | FAIL: Severe coprecipitation/entrapment. |

| 100% Methanol | 60 - 70% | Moderate | POOR: Better solubility, but binding persists. |

| ACN + 0.1% Formic Acid | 65 - 75% | Low | FAIR: Acid helps, but ACN solubility is limiting. |

| MeOH + 1.0% Formic Acid | 90 - 98% | Moderate | OPTIMAL: Maximizes release and solubility. |

Note: Data represents typical ranges for polar cations in plasma PPT workflows [3].

References

-

Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275.

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

-

Human Metabolome Database (HMDB). (2025).[1] Metabocard for N-Acetylcadaverine (HMDB0002322). HMDB.[1]

-

Sigma-Aldrich. (2024). Protein Precipitation Procedures for Bioanalysis. Merck/Sigma Technical Guides.

Sources

Preventing oxidative degradation of N-(5-Aminopentyl)acetamide samples

Executive Summary

N-(5-Aminopentyl)acetamide (CAS: 32343-73-0), also known as

This guide addresses the root causes of sample yellowing, loss of titer, and impurity formation. It provides field-proven protocols to maintain sample integrity during storage and handling.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My white powder has turned a faint yellow/brown. Is it still usable?

Diagnosis: The color change indicates the formation of imines (Schiff bases) and subsequent oligomerization. This is the hallmark of oxidative degradation initiated by atmospheric oxygen and catalyzed by trace metals or light.

-

Technical Insight: Primary amines (

) oxidize to imines ( -

Action:

-

Faint Yellow: Purity likely >95%. Verify with LC-MS. If the mass spectrum shows a peak at M-2 (imine) or M+16 (N-oxide/hydroxylamine), repurify.

-

Dark Brown/Sticky: Significant degradation. Discard. The degradation products (aldehydes/polymers) can cross-react with your target protein or ligand.

-

Q2: How should I store the solid compound for long-term stability (>6 months)?

Protocol: You must arrest the thermodynamic drive toward oxidation and carbamylation (reaction with atmospheric

-

Container: Use amber glass vials (blocks UV/blue light which catalyzes radical formation).

-

Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing.

-

Temperature: Store at -20°C or lower.

-

Desiccation: Store the vial inside a secondary container (jar) with active desiccant (e.g., Drierite™) to prevent moisture-mediated hydrolysis.

Q3: I need to prepare a stock solution. Which solvent is best?

Recommendation: DMSO or Water (acidified) .

-

DMSO: Excellent solubility. Store at -20°C. Critical: Use anhydrous, high-grade DMSO. DMSO is hygroscopic; absorbed water promotes degradation.

-

Acidified Water (0.1% Formic Acid or HCl): Protonating the amine (

) effectively "caps" the lone pair electrons, rendering them unreactive toward oxidation.-

Note: Avoid basic buffers (pH > 8) for long-term storage, as the free base amine is the reactive species.

-

Q4: Can I use a "frost-free" freezer?

Strictly NO. Frost-free freezers cycle temperatures (warm/cool) to prevent ice buildup. This thermal cycling causes repeated expansion/contraction of the headspace gas, pumping moisture and oxygen into the vial. Use a manual-defrost freezer.

The Mechanism of Failure

Understanding why the sample degrades allows you to predict failure points. The primary amine undergoes a radical-mediated oxidation pathway.

Figure 1: Oxidative Degradation Pathway of Primary Amines

Standard Operating Procedures (SOPs)

SOP-01: Argon Backfilling for Storage

Use this protocol every time a vial is opened.

-

Preparation: Connect a Pasteur pipette to an Argon line (2-3 psi).

-

Insert: Carefully insert the pipette tip into the vial, keeping it 1 cm above the solid/liquid surface. Do not disturb the powder.

-

Purge: Flow Argon for 15–30 seconds. Argon is heavier than air and will displace the oxygen.

-

Seal: While the gas is still flowing, rapidly withdraw the pipette and immediately cap the vial tightly.

-

Seal Reinforcement: Wrap the cap junction with Parafilm® M to create a secondary gas barrier.

SOP-02: Preparation of Stable Stock Solutions

Target Concentration: 10–50 mM

| Step | Action | Scientific Rationale |

| 1 | Weighing | Weigh quickly in ambient air; do not leave on balance for >5 mins. |

| 2 | Solvent | Use Degassed DMSO or 0.1 M HCl . |

| 3 | Dissolution | Vortex until clear. Sonicate only if necessary (max 30s). |

| 4 | Aliquot | Split into single-use volumes (e.g., 50 µL). |

| 5 | Storage | Store at -80°C (preferred) or -20°C. |

Decision Tree: Handling & Storage Workflow

Figure 2: Sample Lifecycle Management

Stability Data Summary

| Parameter | Solid State (Argon, -20°C) | DMSO Solution (Room Temp) | DMSO Solution (-20°C) | Aqueous (pH 7, 25°C) | Aqueous (pH 4, 25°C) |

| Stability | > 2 Years | < 24 Hours | 3-6 Months | < 48 Hours | 1-2 Weeks |

| Main Risk | Moisture uptake | Oxidation | Freeze-thaw damage | Hydrolysis / Oxidation | Slow Hydrolysis |

| Visual Sign | Yellow crust | Darkening | Precipitate | Turbidity | None |

References

-

Selleck Chemicals. N-(5-Aminopentyl)acetamide Chemical Information & Stability. Retrieved from

-

MedChemExpress. Handling and storage of amine-containing linkers for drug conjugates. Retrieved from

-

Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology.[1] Retrieved from

-

BenchChem. A Technical Guide to the Storage and Handling of PEGylated Linkers. Retrieved from

-

ResearchGate. Oxidative Degradation of Amines: Mechanisms and Prevention. Retrieved from

Sources

Technical Support Center: pH Optimization for Stable Extraction of Acetylated Polyamine Metabolites

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the analysis of acetylated polyamine metabolites. Here, we will delve into the critical role of pH adjustment during sample extraction to ensure the stability, recovery, and accurate quantification of these important molecules. This resource is structured in a question-and-answer format to directly address the practical challenges and scientific principles you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment so critical for the stable extraction of acetylated polyamines compared to their parent molecules?

The core reason lies in the fundamental change in molecular charge that occurs upon acetylation. Parent polyamines like spermidine and spermine are polycationic at physiological pH, meaning they carry multiple positive charges.[1] This high charge density dictates their solubility and interaction with their environment.

Acetylation, a key metabolic process, neutralizes one or more of these positive charges by adding an acetyl group to a primary amine.[2] This seemingly small modification has a profound impact on the molecule's overall charge, pKa value, and polarity. Consequently, the optimal conditions for extraction, particularly pH, are significantly different from those for their unmodified precursors.

For example, at physiological pH, spermine has a 4+ charge, while N1-acetylspermine has a 3+ charge.[2] This reduction in positive charge makes the acetylated version less polar. Failure to account for this change by optimizing the extraction pH can lead to several problems:

-

Poor Recovery: The analyte may not partition effectively into the desired solvent or bind efficiently to a solid-phase extraction (SPE) sorbent.

-

Analyte Instability: Extreme pH values can potentially lead to the degradation of the target metabolites.[3]

-

Inconsistent Results: Minor variations in sample pH can lead to significant differences in extraction efficiency, compromising the reproducibility of your data.

The table below summarizes the charge differences, which underscore the necessity of distinct pH strategies.

| Table 1: Charge States of Polyamines and Their Acetylated Derivatives at Physiological pH (~7.4) | |

| Compound | Typical Charge at pH ~7.4 |

| Putrescine | +2 |

| N-Acetylputrescine | +1 |

| Spermidine | +3 |

| N1-Acetylspermidine | +2 |

| N8-Acetylspermidine | +2 |

| Spermine | +4 |

| N1-Acetylspermine | +3 |

Q2: What is the guiding principle for selecting the optimal pH for extraction?

The optimal pH for extracting any ionizable compound, including acetylated polyamines, is dictated by its pKa value—the pH at which the compound is 50% ionized and 50% neutral (or in the case of polyamines, less charged). The goal is to shift the equilibrium overwhelmingly to one state to control its solubility.

The " 2 pH Unit Rule " is a robust guideline:

-

To make an amine water-soluble (charged): Adjust the pH of the aqueous solution to at least 2 units below the pKa of the conjugate acid (the protonated form).[4] This ensures the amine is predominantly in its charged, polar form, which prefers the aqueous phase.

-

To make an amine organic-soluble (neutral/less charged): Adjust the pH of the aqueous solution to at least 2 units above the pKa.[4] This deprotonates the amine, making it less polar and more likely to partition into an organic solvent.

Since acetylation lowers the basicity of the amine, acetylated polyamines have lower pKa values than their parent compounds. This means they will exist in their less-charged, more organic-soluble form at a lower pH compared to spermine or spermidine. A recent novel protocol, for instance, utilizes an alkaline reaction to convert polyamines into their neutral base form to enhance their solubility in ethanol.[5][6]

Caption: Fig 2. LLE workflow for acetylated polyamines.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a different solvent. pH control is essential during the sample loading and washing steps to ensure the analyte binds to the sorbent and impurities are washed away. [7]

-

Principle (Ion Exchange SPE): For acetylated polyamines, which are still cationic, a cation exchange SPE cartridge can be used. The sample is loaded at a pH where the analyte is positively charged, causing it to bind to the negatively charged sorbent. Interfering compounds are washed away, and the analyte is eluted by either increasing the pH to neutralize the charge or by using a high-salt buffer.

Caption: Fig 3. Ion-exchange SPE workflow.

Q5: Experimental Protocol: pH-Adjusted Extraction of N-Acetylputrescine from Cell Culture Supernatant

This protocol provides a general framework for extracting N-Acetylputrescine using protein precipitation followed by pH adjustment. It is optimized for subsequent LC-MS/MS analysis. [8] Materials:

-

Cell culture supernatant

-

Internal Standard (IS) solution (e.g., d4-N-Acetylputrescine)

-

Ice-cold acetonitrile (ACN)

-

Ammonium hydroxide (for pH adjustment)

-

Mobile phase for reconstitution

Procedure:

-

Sample Collection: Collect 100 µL of cell culture supernatant into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins. [8]Vortex vigorously for 1 minute.

-

Incubation: Incubate the samples at -20°C for at least 2 hours to maximize protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

-

pH Adjustment (Optional Cleanup): If further cleanup is needed via LLE, adjust the pH of the supernatant to >9.0 with ammonium hydroxide to neutralize the N-Acetylputrescine before proceeding with an organic solvent extraction.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Common Issues

| Problem | Possible Causes | Recommended Solutions |

| Low Analyte Recovery | Incorrect pH: The pH of your sample may not be optimal to ensure the analyte is in the correct charge state for the chosen extraction method. | Verify the pH of your sample after adding buffer using a calibrated pH meter. Adjust the pH to be at least 2 units above (for LLE into organic) or below (for cation exchange binding) the pKa of your target analyte. [4] |

| Analyte Degradation: Extreme pH or high temperatures can degrade acetylated polyamines. | Perform stability tests at different pH values and temperatures. [9]Consider performing the extraction on ice to minimize degradation. | |

| Insufficient Extraction: The solvent volume may be too low, or mixing may be inadequate for complete partitioning. | Optimize the solvent-to-sample ratio. Ensure vigorous vortexing for LLE and slow, consistent flow for SPE loading. | |

| Poor Chromatographic Peak Shape (Tailing) | Secondary Interactions: Residual positive charges on the analyte can interact with free silanol groups on the silica-based column, causing peak tailing. | Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to fully protonate the analyte and suppress silanol interactions. [10]Consider using a column with end-capping or a different stationary phase. |

| Injection Solvent Mismatch: Reconstituting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | Always reconstitute your final extract in the initial mobile phase or a weaker solvent. [11] | |

| High Variability Between Replicates | Inconsistent pH Adjustment: Small variations in pH can lead to large differences in recovery, especially if working close to the pKa. | Prepare a large batch of buffer to ensure consistency. Use a calibrated pH meter and add acid/base dropwise. Ensure the buffer has sufficient capacity. |

| Matrix Effects: Co-extracted compounds from the biological matrix can suppress or enhance the ionization of the analyte in the MS source. | Improve your sample cleanup. Add a wash step in your SPE protocol or perform a back-extraction in your LLE protocol to remove interferences. [10] | |